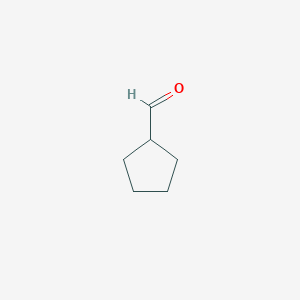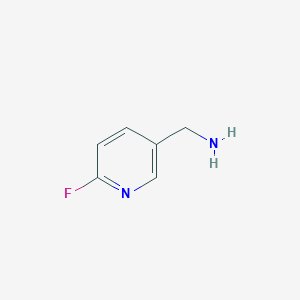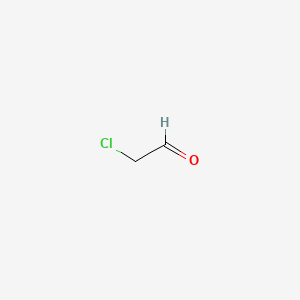
Deoxylapachol
描述
Deoxylapachol is a high-purity natural product . It is a major cytotoxic component of New Zealand brown alga, Landsburgia quercifolia . It has anti-wood rot activity and can inhibit certain fungi .
Synthesis Analysis
Deoxylapachol and 2-methylanthraquinone (2-MAQ) were isolated from the acetone extracts of Indonesian Jepara Tectona grandis (teak) wood using column chromatography . Gas chromatography–mass spectrometry revealed that the extract contained deoxylapachol, iso-deoxylapachol, and 2-MAQ .Molecular Structure Analysis
The molecular formula of Deoxylapachol is C15H14O2 . The molecular weight is 226.27 .Chemical Reactions Analysis
In the kraft cooking process of Eucalyptus globulus wood, deoxylapachol demonstrated the ability to enhance the delignification rate and retain carbohydrates . The lignin content in the kraft-deoxylapachol cooking pulp was determined to be lower than that of the control pulp prepared without catalyst .Physical And Chemical Properties Analysis
Deoxylapachol is a yellow oil . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .科学研究应用
Application 1: Catalyst for Kraft Cooking in Pulp and Paper Industry
- Summary of the Application : Deoxylapachol, a compound found in Tectona grandis (teak) wood, has been identified as a promising catalyst for kraft cooking, a process used in the pulp and paper industry . Kraft cooking is the predominant technology in the pulp and paper industry, and the use of catalysts in this process can increase pulp yield, reduce lignin content in pulp fibers, and decrease energy consumption .
- Methods of Application or Experimental Procedures : Deoxylapachol and 2-methylanthraquinone (2-MAQ) were isolated from the acetone extracts of Indonesian Jepara Tectona grandis (teak) wood using column chromatography and used as catalysts in alkaline cooking . The kraft cooking time profile of Eucalyptus globulus wood at 145 ºC and charged with 17% active alkali demonstrated the ability of deoxylapachol to enhance the delignification rate and retain carbohydrates .
- Results or Outcomes : The lignin content in the kraft-deoxylapachol cooking pulp was determined to be lower than that of the control pulp prepared without catalyst . The molecular weights determined for dissolved lignin in black liquor revealed that the addition of deoxylapachol accelerated lignin decomposition; meanwhile, 86% of the carbohydrates were retained at the end of the kraft-deoxylapachol cooking process . An approximately 0.8–1.2% higher pulp yield was obtained when deoxylapachol was added compared to that obtained in the absence of the catalyst .
Application 2: Mutagenicity Study and Carbohydrate Yield Improvement
- Summary of the Application : Deoxylapachol, along with other compounds found in teak (Tectona grandis) wood, has been studied for its mutagenicity and its ability to improve carbohydrate yield during kraft cooking of eucalyptus wood . This is important for ensuring the safety of paper products in contact with food .
- Methods of Application or Experimental Procedures : Acetone extracts containing 2-methylanthraquinone and deoxylapachol from Myanmar and Indonesia teak woods were used as additives to improve lignin removal during kraft cooking of eucalyptus wood . The residual content of 2-methylanthraquinone in the kraft pulp was trace .
- Results or Outcomes : The addition of these extracts resulted in kappa numbers that were 2.2–6.0 points lower than the absence of additive . Myanmar extracts and 2-methylanthraquinone improved carbohydrate yield in pulps with 1.7–2.2% yield gains . Although Ames tests showed that the Indonesia and Myanmar extracts were mutagenic to Salmonella typhimurium, 2-methylanthraquinone was not . The kraft pulp obtained with the additives should be safe for food-packaging applications .
安全和危害
属性
IUPAC Name |
2-(3-methylbut-2-enyl)naphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-10(2)7-8-11-9-14(16)12-5-3-4-6-13(12)15(11)17/h3-7,9H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSDFYZPKJKRCRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=CC(=O)C2=CC=CC=C2C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40189186 | |
| Record name | Deoxylapachol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40189186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Deoxylapachol | |
CAS RN |
3568-90-9 | |
| Record name | Deoxylapachol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3568-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Deoxylapachol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003568909 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3568-90-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123507 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Deoxylapachol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40189186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEOXYLAPACHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5RT9GV702 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



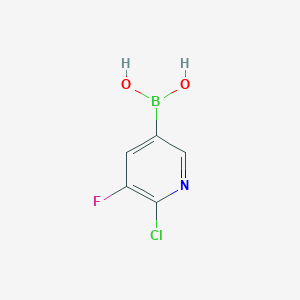

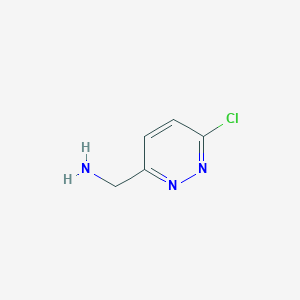
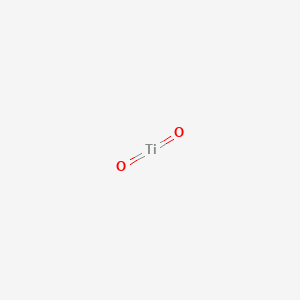

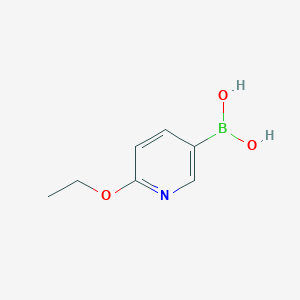
![1,2,3,4-Tetrahydro-9-(phenylmethyl)-pyrido[3,4-B]indole](/img/structure/B151894.png)


